N-[1-(cyclopropanesulfonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine
CAS No.: 2549019-64-7
Cat. No.: VC11841783
Molecular Formula: C15H20F3N3O2S
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549019-64-7 |
|---|---|
| Molecular Formula | C15H20F3N3O2S |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | N-(1-cyclopropylsulfonylpiperidin-3-yl)-N-methyl-3-(trifluoromethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C15H20F3N3O2S/c1-20(14-13(15(16,17)18)5-2-8-19-14)11-4-3-9-21(10-11)24(22,23)12-6-7-12/h2,5,8,11-12H,3-4,6-7,9-10H2,1H3 |
| Standard InChI Key | OUSKEHQWSCHILC-UHFFFAOYSA-N |
| SMILES | CN(C1CCCN(C1)S(=O)(=O)C2CC2)C3=C(C=CC=N3)C(F)(F)F |
| Canonical SMILES | CN(C1CCCN(C1)S(=O)(=O)C2CC2)C3=C(C=CC=N3)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound features a pyridine ring substituted with a trifluoromethyl group at position 3 and a methylamine group at position 2. The amine group is further modified by a piperidine ring substituted with a cyclopropanesulfonyl moiety at position 1 (Figure 1) .
Key Structural Components:
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Pyridine core: Provides aromaticity and potential for π-π interactions in biological targets.
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Trifluoromethyl group: Enhances lipophilicity and metabolic stability .
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Cyclopropanesulfonyl group: Contributes to steric bulk and modulates solubility .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 363.4 g/mol | |
| logD (Predicted) | ~3.5–4.2 | |
| Solubility | Moderate in organic solvents |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions, as inferred from analogous compounds :
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Piperidine sulfonylation: Cyclopropanesulfonyl chloride reacts with a piperidin-3-amine intermediate .
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N-methylation: Introduction of the methyl group via reductive amination .
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Pyridine functionalization: Coupling of the trifluoromethylpyridine moiety.
Example Reaction:
Analytical Characterization
Biological Activity and Mechanism
Comparative Potency:
| Analog Structure | EC (nM) | Target |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | 0.37–20 | RSV fusion |
| Piperidine sulfonamides | <100 | PI3Kδ |
Mechanism of Action
The trifluoromethyl group enhances membrane permeability, while the sulfonamide moiety may engage in hydrogen bonding with enzymatic active sites .
Pharmacokinetics and Metabolism
ADME Profiles
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Absorption: High permeability (Caco-2 AB/BA: 15–45 × 10 cm/s) .
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Metabolism: Predominant hepatic clearance via CYP3A4 oxidation .
Plasma Protein Binding
| Species | % Free Plasma |
|---|---|
| Human | 1.8–5.6 |
| Rat | 4.3–22 |
Data extrapolated from pyrazolo-pyrimidine analogs .
Applications in Drug Development
Preclinical Studies
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RSV inhibitors: Structural similarity to fusion inhibitors in Phase III trials .
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Oncology: Piperidine sulfonamides show efficacy in kinase inhibition .
Formulation Challenges
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Solubility: Requires co-solvents (e.g., PEG 400) for parenteral delivery .
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Stability: Susceptible to hydrolysis under acidic conditions .
Future Directions
Research Priorities
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